methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate, also known as CEP-26401, is a novel small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair mechanisms, and its inhibition has been shown to enhance the efficacy of cancer treatments such as chemotherapy and radiation therapy.
Mechanism of Action
Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate works by inhibiting the activity of PARP, an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP results in the accumulation of DNA damage, which can lead to cell death. In cancer cells, which have a higher rate of DNA damage due to their rapid proliferation, inhibition of PARP can enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to inhibit PARP activity in tumor cells, resulting in increased DNA damage and cell death. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate in lab experiments is its specificity for PARP inhibition, which allows for a more targeted approach to studying the role of PARP in DNA repair mechanisms. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors, which may require higher concentrations of the compound to achieve the desired effect.
Future Directions
For research on methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate include further preclinical studies to determine its efficacy against other types of cancer, as well as studies to determine its safety and tolerability in humans. Additionally, research on the use of this compound in combination with other cancer treatments, such as immunotherapy, may provide new avenues for cancer treatment. Finally, studies to identify biomarkers that can predict response to PARP inhibitors, including this compound, may help to identify patients who are most likely to benefit from this type of treatment.
Synthesis Methods
The synthesis of methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate involves several steps, including the reaction of 2-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form ethyl 2-(2-amino-5,6-dicyano-1,4-benzoquinonyl)acetate. Finally, the ester group is hydrolyzed to form this compound.
Scientific Research Applications
Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. This compound has been shown to be effective in preclinical studies against several types of cancer, including breast, ovarian, and lung cancer.
properties
IUPAC Name |
methyl 2-[(6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-26-18(25)13-7-3-5-9-15(13)20-16-10-11-23-17(24)12-6-2-4-8-14(12)21-19(23)22-16/h2-11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNBAGVOKKQQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=NC3=NC4=CC=CC=C4C(=O)N3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.